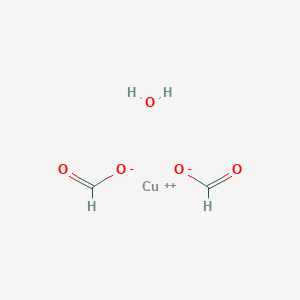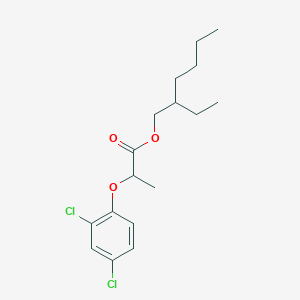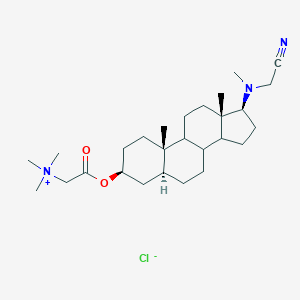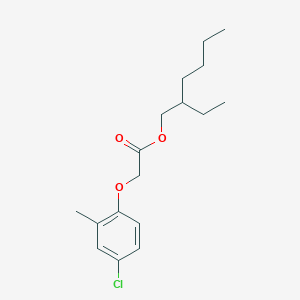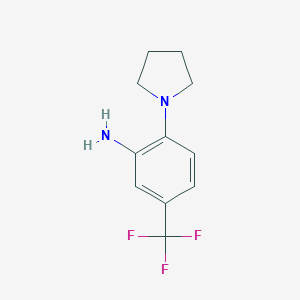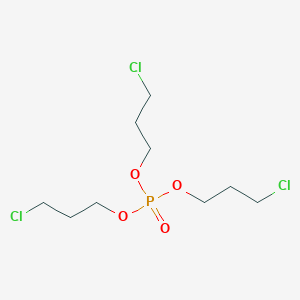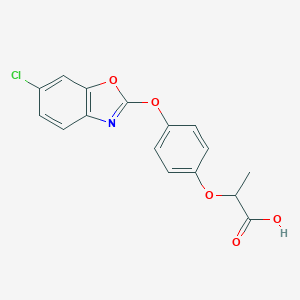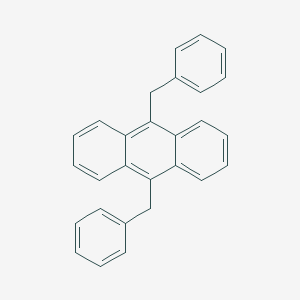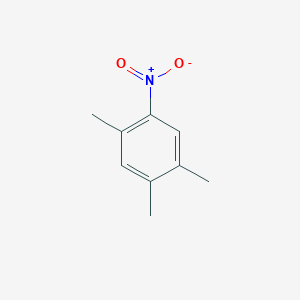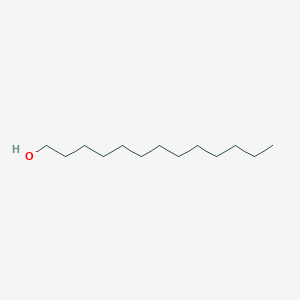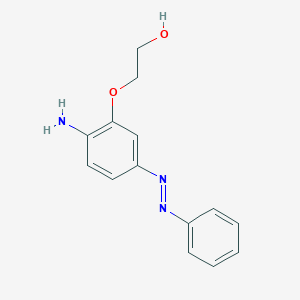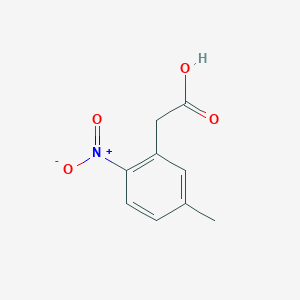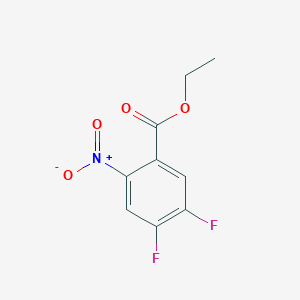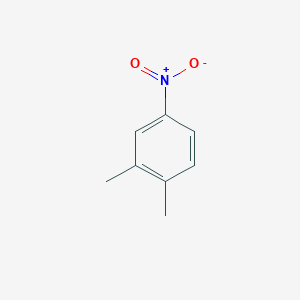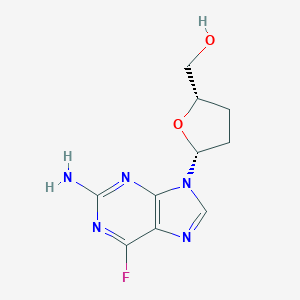
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)- is a compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. It also appears to interfere with the replication of influenza A virus by inhibiting the activity of the viral RNA polymerase.
Biochemische Und Physiologische Effekte
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species. It has also been shown to have a protective effect on the liver by reducing the levels of liver enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- is its broad range of potential applications. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)-. One direction is to further investigate its potential as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential as an antiviral agent against other viruses. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Synthesemethoden
The synthesis of 2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- involves the reaction of furfuryl alcohol with 2-amino-6-fluoropurine in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including protonation, cyclization, and deprotonation, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)-)- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent against influenza A virus. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
132194-21-9 |
|---|---|
Produktname |
2-Furanmethanol, 5-(2-amino-6-fluoro-9H-purin-9-yl)tetrahydro-, (2S,5R)- |
Molekularformel |
C10H12FN5O2 |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
[(2S,5R)-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI-Schlüssel |
WGGSHIMNNHZRNU-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3F)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3F)N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3F)N |
Andere CAS-Nummern |
132194-21-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



